molecular formula C16H14ClN3O2S B2466570 N-(tert-butyl)-4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine-1-carboxamide CAS No. 1251695-68-7

N-(tert-butyl)-4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine-1-carboxamide

Cat. No. B2466570
M. Wt: 347.82
InChI Key: YYDLSBZZBUAGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O2S and its molecular weight is 347.82. The purity is usually 95%.
BenchChem offers high-quality N-(tert-butyl)-4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-butyl)-4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Compound Synthesis: Research involves the synthesis of complex organic compounds with specific structures, including various piperazine derivatives, to explore their physical and chemical properties. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was achieved through condensation reactions, highlighting techniques applicable to similar compounds (Sanjeevarayappa et al., 2015).
  • Molecular Structure: Characterization using techniques such as LCMS, 1H NMR, and X-ray diffraction is crucial for understanding the structural attributes of these compounds, which can influence their biological activity and application in material science (Mamat et al., 2012).

Biological Evaluation

  • Antibacterial and Anthelmintic Activities: Some piperazine derivatives have been evaluated for their in vitro antibacterial and anthelmintic activities, providing a foundation for the development of new therapeutic agents. The study of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed moderate anthelmintic activity, which suggests potential biomedical applications of related compounds (Sanjeevarayappa et al., 2015).
  • Enzyme Inhibition: The structural features of piperazine derivatives are often associated with their ability to interact with biological molecules, such as enzymes. Studies have demonstrated the potential of these compounds as enzyme inhibitors, which could lead to applications in drug discovery and medicinal chemistry (Aicher et al., 2000).

Catalytic Activity

  • Lewis Basic Catalysts: Piperazine derivatives have been developed as highly enantioselective Lewis basic catalysts for chemical reactions, such as the hydrosilylation of N-aryl imines, highlighting their potential in organic synthesis and material science (Wang et al., 2006).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-10-6-7-23-15(10)16-20-19-14(22-16)8-13(21)18-9-11-2-4-12(17)5-3-11/h2-7H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDLSBZZBUAGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

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